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Overview: The Hippurate Hydrolysis Test
The hippurate hydrolysis test is a critical biochemical assay for the presumptive identification of

several key microorganisms, including Gardnerella vaginalis, Campylobacter jejuni, Listeria

monocytogenes, and Group B streptococci (Streptococcus agalactiae).[1][2][3][4] The principle

is straightforward: the bacterial enzyme hippuricase hydrolyzes sodium hippurate into two end

products: benzoic acid and glycine.[1][3][5] The rapid version of this test, widely used in

modern laboratories, employs a ninhydrin reagent to detect the presence of glycine, which

produces a characteristic deep purple color, indicating a positive result.[1][2][3]

While highly reliable when performed correctly, the test is susceptible to false-positive results

that can lead to incorrect microbial identification. This guide is structured in a question-and-

answer format to directly address the most common issues encountered in the field.

Frequently Asked Questions & Troubleshooting
Q1: What is the most common cause of a false-positive
hippurate test, and how can I prevent it?
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A1: Interference from External Amino Acids.

The most frequent source of error is the non-specific reaction of the ninhydrin reagent.

Ninhydrin is not specific to glycine; it reacts with most free α-amino acids and ammonia to

produce the same deep purple color, known as Ruhemann's purple.[6][7][8] A false-positive

result occurs when these interfering molecules are introduced into the test system from a

source other than hippurate hydrolysis.

Causality & Field Insights:

Heavy Inoculum: A very dense bacterial suspension can lead to autolysis (cell breakdown),

releasing intracellular amino acids into the test solution.

Contaminated Inoculum: Accidentally picking up agar from the culture plate is a major pitfall.

Agar and common growth media (like those containing peptones or yeast extract) are rich in

proteins and free amino acids, which will invariably react with ninhydrin.[3][4][9]

Troubleshooting Protocol:

Inoculum Preparation: Use a light to moderate inoculum. Create a suspension that is milky

but not overly turbid (a McFarland standard of ~3 is often cited for tube tests).[1]

Aseptic Colony Selection: Carefully pick 2-3 well-isolated colonies from a fresh (18-24 hour)

culture plate.[9] Use the tip of a sterile loop or needle to avoid scraping the agar surface.

Implement a Negative Control: A crucial self-validating step is to prepare a "reagent negative

control." In a separate tube, create a bacterial suspension in sterile water or saline without

the hippurate disk/reagent. Add ninhydrin to this tube alongside your test samples. If this

control tube turns purple, it confirms the presence of interfering amino acids from your

inoculum or medium, invalidating the test run.
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Workflow comparison for avoiding false positives.

Q2: Can incubation time cause a false-positive result?
A2: Yes, specifically the incubation after adding ninhydrin.

The reaction kinetics are critical. While the initial incubation of the bacteria with the hippurate

substrate is typically 2 hours, the crucial period is the 15-30 minutes of incubation after the

ninhydrin reagent has been added.

Causality & Field Insights:

Over-incubation with Ninhydrin: Extending the final incubation beyond the recommended 30

minutes can lead to a slow, non-specific color development, resulting in a weak or definitive

false positive.[1][2][3][9][10] A faint purple or gray color that appears after 30 minutes should

be considered a negative or inconclusive result.[4][9]

Troubleshooting Protocol:
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Strict Timing: After adding the ninhydrin reagent, re-incubate at 35-37°C and observe the

tubes at 10-minute intervals.[1][4][5]

Final Read Time: A positive result is indicated by the appearance of a deep blue/violet color

within the 30-minute window.[1][3] Any color change after this point should be disregarded.

Inconclusive Results: If a faint color appears, the test should be repeated, possibly with a

heavier inoculum (if the initial one was too light) to ensure enough enzyme is present for a

clear positive reaction within the correct timeframe.[9]

Parameter Recommended Time Rationale

Initial Incubation (Bacteria +

Hippurate)
2 hours at 35-37°C

Allows sufficient time for

enzymatic hydrolysis of

hippurate.

Final Incubation (After

Ninhydrin Addition)
Max. 30 minutes at 35-37°C

Limits non-specific background

reactions that cause false

positives.

Q3: My reagents seem to be causing issues. How do I
perform proper quality control?
A3: Reagent stability and rigorous QC are non-negotiable for accurate results.

Both the hippurate and ninhydrin reagents have limited shelf lives and can degrade, leading to

unreliable outcomes. A robust quality control system is the only way to ensure the entire test

system is functioning correctly.

Causality & Field Insights:

Hippurate Reagent Degradation: The hippurate solution can deteriorate in as little as 7 days

when stored at 4°C.[1][3][4]

Ninhydrin Reagent Degradation: The ninhydrin solution is more stable but can degrade over

several months and is sensitive to light.[3][4]
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Self-Validating Quality Control (QC) Protocol:

This protocol must be performed with each new lot of reagents and, ideally, with each batch of

tests.[2]

Select QC Strains:

Positive Control:Streptococcus agalactiae (ATCC 12386 or equivalent)

Negative Control:Streptococcus pyogenes (ATCC 19615 or equivalent)[2]

Perform the Test: Run the complete hippurate hydrolysis test on both the positive and

negative control strains concurrently with your unknown samples.

Interpret QC Results:

The positive control tube must turn a deep purple.

The negative control tube must remain colorless.

Validate the Run: If either control fails, the results for all unknown samples in that run are

considered invalid. The reagents should be discarded and the test must be repeated with a

fresh, validated batch of reagents.
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Mandatory Quality Control workflow for the hippurate test.
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Q4: Are there alternative methods that are less prone to
these false-positive errors?
A4: Yes, the classic Ferric Chloride method offers an alternative detection strategy.

While the rapid ninhydrin method is popular due to its speed, the traditional method detects the

other hydrolysis product: benzoic acid.[1][2] This method is not susceptible to interference from

amino acids.

Principle & Procedure:

The organism is incubated overnight in a sodium hippurate broth.[2]

The broth is centrifuged to pellet the bacteria.

A ferric chloride reagent is added to the supernatant.[2][5]

If benzoic acid is present, a persistent brown, flocculant precipitate forms, indicating a

positive result.[11] If the precipitate dissolves upon shaking, the test is negative.[11]

Method Comparison:

Feature Ninhydrin Method (Rapid)
Ferric Chloride Method
(Classic)

Product Detected Glycine Benzoic Acid

Primary Interference Free amino acids None common

Incubation Time ~2.5 hours 18-48 hours

Pros Fast results
High specificity, not affected by

amino acid contamination

Cons
Prone to false positives from

amino acids

Much longer turnaround time,

requires centrifugation

While slower, the ferric chloride method can be an excellent confirmatory test if you suspect

false positives in your ninhydrin-based assays. Additionally, highly sensitive methods like gas-
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liquid chromatography (GLC) exist for definitive identification but require specialized equipment.

[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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